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Compound of Interest

Compound Name: QP5020

Cat. No.: B12375080

Get Quote

An In-depth Technical Guide to Ganetespib: Chemical Structure, Properties, and Core

Mechanisms

Compound Overview
Ganetespib, also known as STA-9090, is a potent, synthetic, small-molecule inhibitor of Heat

Shock Protein 90 (Hsp90).[1][2] As a second-generation, non-geldanamycin inhibitor, it is

structurally distinct from earlier ansamycin-based compounds.[1] A key feature is its unique

triazolone-containing resorcinol-based structure, which notably lacks the benzoquinone moiety

associated with the hepatotoxicity of first-generation inhibitors like 17-AAG.[1][3][4] Ganetespib

has demonstrated significant antitumor activity in a wide array of preclinical models, including

hematological and solid tumors, and has been investigated in numerous clinical trials.[5][6] Its

mechanism of action, which involves the simultaneous disruption of multiple oncogenic

signaling pathways, makes it a compelling agent in cancer therapy.[7][8]

Chemical Structure and Physicochemical Properties
Ganetespib is characterized by a triazolone heterocyclic structure.[6] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-

ylphenyl)-4-(1-methylindol-5-

yl)-1H-1,2,4-triazol-5-one

[1][9]

Synonyms STA-9090, STA9090 [9][10]

Molecular Formula C₂₀H₂₀N₄O₃ [1][9]

Molecular Weight 364.4 g/mol [1][11]

CAS Number 888216-25-9 [1]

Appearance White to yellow solid [1]

SMILES

CC(C)C1=C(C=C(C(=C1)C2=

NNC(=O)N2C3=CC4=C(C=C3

)N(C=C4)C)O)O

[9]

Solubility
DMSO: 40-72 mg/mL; Ethanol:

9 mg/mL; Water: Insoluble
[1]

cLogP 3.3 [11]

Mechanism of Action: Hsp90 Inhibition
Hsp90 is a highly conserved molecular chaperone that is essential for the conformational

maturation, stability, and function of a multitude of "client" proteins.[3][8] In cancer cells, Hsp90

is often overexpressed and plays a critical role in maintaining the function of mutated or

overexpressed oncoproteins that drive malignant progression.[1][11]

Ganetespib exerts its therapeutic effect by competitively binding to the ATP-binding pocket in

the N-terminal domain of Hsp90.[6][8][11] This inhibition disrupts the chaperone's ATPase-

dependent cycle, preventing the proper folding and maturation of client proteins.[3] Lacking

Hsp90 support, these unstable oncoproteins are targeted for ubiquitination and subsequent

degradation by the proteasome.[1][3]

The depletion of these critical client proteins simultaneously disrupts multiple oncogenic

signaling pathways crucial for tumor growth and survival, including the PI3K/Akt, MAPK, and
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JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][4][12] A key

pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of Heat Shock

Protein 70 (Hsp70).[2][13]
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Caption: Mechanism of Hsp90 inhibition by Ganetespib leading to client protein degradation.

Quantitative Data
In Vitro Potency: IC₅₀ Values
Ganetespib demonstrates potent cytotoxic activity across a broad range of cancer cell lines,

typically in the low nanomolar range.[4][8] It has shown significantly greater potency compared
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to the first-generation inhibitor 17-AAG.[14][15]

Cell Line Cancer Type IC₅₀ (nM) Reference(s)

NCI-H1975
Non-Small Cell Lung

Cancer (NSCLC)
2-30 (median 6.5) [14]

HCC827
Non-Small Cell Lung

Cancer (NSCLC)
2-30 (median 6.5) [14]

AGS Gastric Cancer 3.05 [16]

N87 Gastric Cancer 2.96 [16]

SUM149
Inflammatory Breast

Cancer
13 [4]

MCF-7
Breast Cancer

(Hormone Receptor+)
Low nanomolar [4]

T47D
Breast Cancer

(Hormone Receptor+)
Low nanomolar [4]

C2
Canine Malignant

Mast Cell
19 [15][17]

BR
Canine Malignant

Mast Cell
4 [15][17]

OSA 8 Osteosarcoma 4 [15]

MG63 Osteosarcoma 43 [15]

PPTP Panel Pediatric Cancers 8.8 (median) [18]

Pharmacokinetic Parameters
Pharmacokinetic studies highlight a key advantage of Ganetespib: preferential retention in

tumor tissue compared to normal tissues and plasma.
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Parameter Tissue/Fluid Value Reference(s)

Half-life (t½)
NSCLC Xenograft

Tumor
>58 hours [8]

Plasma ~3 hours [8]

Normal Liver ~5-6 hours [8]

Normal Lung ~5-6 hours [8]

Recommended Phase

II Dose

Human (Solid

Malignancies)

200 mg/m² (IV weekly,

3 of 4 weeks)
[6][13]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Ganetespib's activity. Below

are protocols for key experiments.

arrow Start:
Cancer Cell Culture

Treat Cells with
Ganetespib vs. Vehicle

Harvest Cells / Lysates

Cell Viability Assay
(MTT, CellTiter-Glo)

Western Blot
(Client Protein Levels)

Co-Immunoprecipitation
(Hsp90-Client Interaction)

Endpoint Analysis

Data Analysis
& Interpretation
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Caption: General experimental workflow for studying the effects of Ganetespib in vitro.

Protocol 1: Cell Viability Assay (MTT Method)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of Ganetespib.[19][20]

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells/well.

Allow them to adhere overnight.[19]

Ganetespib Treatment: Prepare serial dilutions of Ganetespib in culture medium. Replace

the existing medium with 100 µL of the Ganetespib dilutions. Include vehicle-only (DMSO)

control wells.[19]

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) to allow the

compound to exert its effect.[18][20]

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4

hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to

purple formazan crystals.[19][20]

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.[19]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19][20]

Analysis: Normalize absorbance values to the vehicle control (100% viability). Plot the

percentage of cell viability against the log of Ganetespib concentration and use non-linear

regression to calculate the IC₅₀ value.[19]

Protocol 2: Western Blot Analysis of Hsp90 Client
Proteins
This protocol assesses the degradation of Hsp90 client proteins following Ganetespib

treatment.[14][19]
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Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with

various concentrations of Ganetespib for a set time (e.g., 24 hours).[14][21]

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.[19]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

Protein Assay Kit.

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer and

separate them by size using SDS-polyacrylamide gel electrophoresis.[14]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody

binding.

Incubate the membrane with primary antibodies specific to Hsp90 client proteins (e.g.,

EGFR, ErbB2, Akt, c-RAF) and a loading control (e.g., β-actin).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify band intensities relative to the loading control to determine the extent of

client protein degradation.[14]

Protocol 3: Competitive Binding Assay
This protocol demonstrates that Ganetespib directly interacts with Hsp90 at its N-terminal ATP

binding site.[14][22]
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Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., NCI-H1975) to

serve as a source of Hsp90.[14]

Competitive Incubation: Incubate the cell lysates with increasing concentrations of

Ganetespib (or a competitor like 17-AAG). A DMSO-only sample serves as the control.[22]

Biotin-GM Binding: Add biotinylated-geldanamycin (Biotin-GM) to the lysates. Biotin-GM will

bind to any Hsp90 ATP-pockets not occupied by Ganetespib.

Pull-Down: Add streptavidin-conjugated beads to pull down the Biotin-GM-Hsp90 complexes.

[22]

Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute

the bound proteins.

Western Blot Analysis: Analyze the eluted samples by Western blot using an anti-Hsp90

antibody.

Interpretation: A decrease in the Hsp90 signal with increasing concentrations of Ganetespib

indicates successful competition for the ATP binding site.[22]
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Caption: Logical workflow of the competitive binding assay for Ganetespib and Hsp90.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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